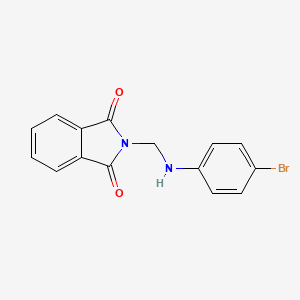
2-(((4-Bromphenyl)amino)methyl)isoindolin-1,3-dion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(((4-Bromophenyl)amino)methyl)isoindoline-1,3-dione” is a derivative of isoindoline-1,3-dione, which is an important family of compounds present in a wide array of bioactive molecules . Isoindoline-1,3-dione derivatives have been synthesized and investigated against various conditions such as epilepsy and blood cancer .
Synthesis Analysis
Isoindoline-1,3-dione derivatives have been synthesized through the reaction of phthalic anhydride and various derivatives of aniline in toluene solvent . The synthesis process involves simple heating and relatively quick solventless reactions .Molecular Structure Analysis
Isoindoline-1,3-dione derivatives are important heterocyclic rings present in many synthetic compounds, natural products, and bioactive small molecules . They have also proven to be important intermediates for the synthesis of new drugs with different applications .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of isoindoline-1,3-dione derivatives include the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Wissenschaftliche Forschungsanwendungen
Pharmazeutische Synthese
Diese aromatischen Verbindungen haben aufgrund ihres potenziellen Einsatzes in der pharmazeutischen Synthese große Aufmerksamkeit erlangt . Es wurde festgestellt, dass sie den Dopaminrezeptor D3 modulieren, was auf potenzielle Anwendungen als Antipsychotika hindeutet .
Herbizide
Isoindolin-1,3-dion-Derivate wurden bei der Entwicklung von Herbiziden verwendet . Ihre einzigartige chemische Struktur und Reaktivität machen sie für diese Anwendung geeignet.
Farbstoffe und Pigmente
Die Verbindungen werden auch bei der Herstellung von Farbstoffen und Pigmenten verwendet . Ihre aromatische Natur und das Vorhandensein von Carbonylgruppen an den Positionen 1 und 3 tragen zu ihren Farbeigenschaften bei.
Polymeradditive
Isoindolin-1,3-dion-Derivate wurden als Additive in Polymeren verwendet . Sie können die Eigenschaften des Polymers verbessern, z. B. seine Festigkeit, Flexibilität und Beständigkeit gegen Abbau.
Organische Synthese
Diese Verbindungen wurden in der organischen Synthese verwendet . Sie können als Bausteine bei der Synthese komplexerer organischer Verbindungen dienen.
Photochrome Materialien
Isoindolin-1,3-dion-Derivate wurden bei der Entwicklung photochromer Materialien verwendet . Dies sind Materialien, die ihre Farbe als Reaktion auf Licht ändern.
Behandlung der Alzheimer-Krankheit
Neben ihrem Potenzial als Antipsychotika haben diese Verbindungen die Fähigkeit gezeigt, die Aggregation von β-Amyloid-Protein zu hemmen, was auf ein potenzielles Einsatzgebiet bei der Behandlung der Alzheimer-Krankheit hindeutet .
Krebsforschung
N-substituierte Imide, Isoindolin-1,3-dion-Derivate, wurden synthetisiert und gegen Blutkrebs unter Verwendung der Zelllinien K562 und Raji untersucht . Dies deutet auf ihren potenziellen Einsatz in der Krebsforschung und -behandlung hin.
Safety and Hazards
Zukünftige Richtungen
The development and discovery of novel isoindoline-1,3-dione derivatives is ongoing, given their potential therapeutic applications. Future research may focus on improving the synthesis process, further investigating the mechanism of action, and conducting comprehensive safety and hazard assessments .
Wirkmechanismus
Target of Action
Isoindoline-1,3-dione derivatives have been found to interact with thehuman dopamine receptor D2 . This receptor plays a crucial role in the dopaminergic system, which is involved in several neurological processes, including mood, reward, addiction, and fine motor control.
Mode of Action
Isoindoline-1,3-dione derivatives have been suggested to interact with the main amino acid residues at the allosteric binding site of thedopamine receptor D2 . This interaction could potentially modulate the receptor’s activity, leading to changes in the downstream signaling pathways.
Pharmacokinetics
Isoindoline-1,3-dione derivatives were tested in silico to predict their affinities and some pharmacokinetic parameters
Result of Action
One of the isoindoline-1,3-dione derivatives was evaluated in vivo in a parkinsonism mouse model and was found to revert parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine . This suggests that the compound may have potential therapeutic effects in the context of neurodegenerative disorders.
Action Environment
The need for sustainable and environmentally friendly synthetic approaches in the field of isoindoline-1,3-dione derivatives has been underscored . This suggests that environmental factors could potentially influence the synthesis, stability, and efficacy of these compounds.
Biochemische Analyse
Biochemical Properties
The biochemical properties of 2-(((4-Bromophenyl)amino)methyl)isoindoline-1,3-dione are largely related to its interactions with various biomolecules. For instance, it has been found to interact with the human dopamine receptor D2 . This interaction suggests that 2-(((4-Bromophenyl)amino)methyl)isoindoline-1,3-dione could potentially influence biochemical reactions involving this receptor.
Cellular Effects
In terms of cellular effects, 2-(((4-Bromophenyl)amino)methyl)isoindoline-1,3-dione has been found to induce apoptosis and necrosis in Raji cells . This suggests that this compound could potentially influence cell function and various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 2-(((4-Bromophenyl)amino)methyl)isoindoline-1,3-dione is thought to involve binding interactions with biomolecules and changes in gene expression. For instance, it has been suggested that this compound interacts with the main amino acid residues at the allosteric binding site of the dopamine receptor D2 .
Temporal Effects in Laboratory Settings
It is known that this compound can revert Parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine .
Dosage Effects in Animal Models
While specific dosage effects of 2-(((4-Bromophenyl)amino)methyl)isoindoline-1,3-dione in animal models have not been reported, it is known that this compound exhibits anticonvulsant activity at certain doses .
Metabolic Pathways
It is known that isoindolines can modulate ion currents, particularly those activated by voltage .
Transport and Distribution
Given its interactions with the dopamine receptor D2, it is likely that this compound may be transported and distributed in a manner similar to other ligands of this receptor .
Subcellular Localization
Given its interactions with the dopamine receptor D2, it is likely that this compound may be localized in areas of the cell where this receptor is present .
Eigenschaften
IUPAC Name |
2-[(4-bromoanilino)methyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O2/c16-10-5-7-11(8-6-10)17-9-18-14(19)12-3-1-2-4-13(12)15(18)20/h1-8,17H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUZOFRLCUPRPNT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CNC3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]{5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazol-4-yl}methanone](/img/no-structure.png)
![9-cyclohexyl-1,7-dimethyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2370287.png)

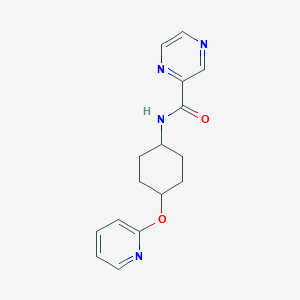
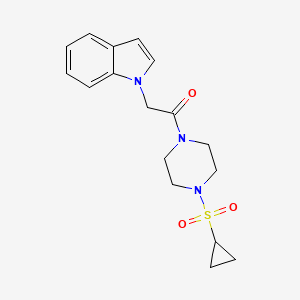
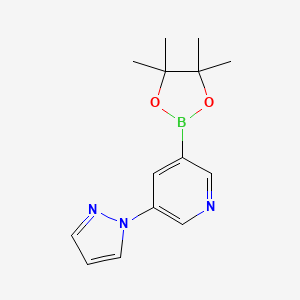

![(E)-3-(furan-2-yl)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)acrylamide](/img/structure/B2370295.png)
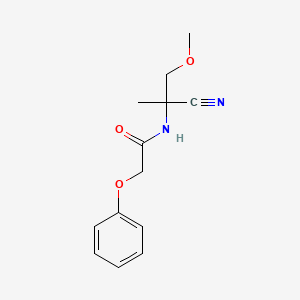


![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(4-bromophenoxy)propan-2-ol dihydrochloride](/img/structure/B2370303.png)
![2-{4-[(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2370306.png)
![2-fluoro-N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2370307.png)